3-[(2,5-Dimethylphenoxy)methyl]benzoic acid 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 832737-48-1
VCID: VC8138877
InChI: InChI=1S/C16H16O3/c1-11-6-7-12(2)15(8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
SMILES: CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)O
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol

3-[(2,5-Dimethylphenoxy)methyl]benzoic acid

CAS No.: 832737-48-1

Cat. No.: VC8138877

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,5-Dimethylphenoxy)methyl]benzoic acid - 832737-48-1

Specification

CAS No. 832737-48-1
Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
IUPAC Name 3-[(2,5-dimethylphenoxy)methyl]benzoic acid
Standard InChI InChI=1S/C16H16O3/c1-11-6-7-12(2)15(8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Standard InChI Key ITFXKOJEFYEIJC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)O
Canonical SMILES CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

3-[(2,5-Dimethylphenoxy)methyl]benzoic acid is characterized by the following identifiers:

  • Molecular Formula: C₁₆H₁₆O₃ .

  • Molecular Weight: 256.30 g/mol .

  • IUPAC Name: 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid .

  • SMILES: CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)O .

  • InChI Key: ITFXKOJEFYEIJC-UHFFFAOYSA-N .

The compound consists of a benzoic acid core linked via a methylene group to a 2,5-dimethylphenoxy moiety. X-ray crystallography studies of analogous compounds (e.g., methyl 4-acetoxy-3,5-dimethoxybenzoate) highlight the planar geometry of the aromatic rings and the influence of substituents on crystal packing .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid typically involves:

  • Esterification and Alkylation:

    • Hydrothermal reactions using 3,5-dimethylphenol and methyl 3-(bromomethyl)benzoate under basic conditions yield the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid .

    • A reported protocol achieves 60–85% yields via Suzuki coupling or Ullmann-type reactions for structurally related biphenyl derivatives .

  • One-Pot Methods:

    • Condensation of 2,5-dimethylphenol with 3-(chloromethyl)benzoic acid in dimethylformamide (DMF) at 80–100°C, followed by acid workup .

Optimization Challenges

  • By-Product Formation: Dibromo impurities may arise during bromination steps, necessitating careful control of stoichiometry and temperature .

  • Purification: Recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity to >98% .

Physicochemical Properties

PropertyValueSource
Boiling Point432.6 ± 33.0°C (at 760 mmHg)
Density1.2 ± 0.1 g/cm³
SolubilitySlightly soluble in water; soluble in DMSO, methanol
pKa (Carboxylic Acid)~4.2 (estimated)

The compound exhibits moderate thermal stability, decomposing above 250°C. Its lipophilicity (logP ≈ 3.5) suggests applicability in lipid-based formulations .

Applications in Research and Industry

Pharmaceutical Intermediates

  • Telmisartan Synthesis: The compound serves as a precursor in the synthesis of telmisartan, an angiotensin II receptor antagonist. Key steps include Pd-catalyzed carbonylative cyclization to form benzimidazole cores .

  • Coordination Polymers: Hydrothermal reactions with transition metals (e.g., Zn²⁺, Cu²⁺) yield porous materials with potential optoelectronic applications.

Material Science

  • Liquid Crystals: Derivatives with elongated alkyl chains exhibit mesomorphic behavior, useful in display technologies .

Analytical Characterization

  • HPLC: Reverse-phase C18 columns with methanol/water gradients (0.1% H₃PO₄) achieve baseline separation (retention time: 12.4 min) .

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) signals include δ 7.78 (1H, s, ArH), 2.31 (6H, s, CH₃) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 257.1 .

Future Directions

  • Drug Delivery: Functionalization for prodrug designs (e.g., ester prodrugs) to enhance bioavailability.

  • Green Chemistry: Developing solvent-free mechanochemical synthesis to reduce environmental impact .

This compound’s versatility underscores its potential in multidisciplinary research, though further toxicological studies are warranted to expand its commercial applications.

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